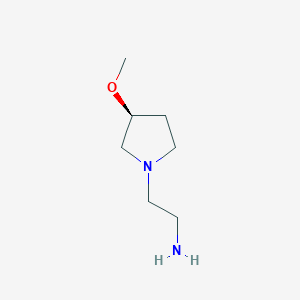

2-((S)-3-Methoxy-pyrrolidin-1-yl)-ethylamine

Beschreibung

BenchChem offers high-quality 2-((S)-3-Methoxy-pyrrolidin-1-yl)-ethylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((S)-3-Methoxy-pyrrolidin-1-yl)-ethylamine including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

2-[(3S)-3-methoxypyrrolidin-1-yl]ethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2O/c1-10-7-2-4-9(6-7)5-3-8/h7H,2-6,8H2,1H3/t7-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUISJMMBMOJTHP-ZETCQYMHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCN(C1)CCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@H]1CCN(C1)CCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

"chiral synthesis of (S)-3-Methoxy-pyrrolidine derivatives"

Executive Summary

The (S)-3-methoxypyrrolidine scaffold (CAS: 685828-16-4) has emerged as a high-value pharmacophore in modern drug discovery, particularly for kinase inhibitors (e.g., JAK, BTK) and GPCR modulators. The 3-methoxy substituent provides a critical balance of physicochemical properties: it lowers logP compared to the parent pyrrolidine while acting as a specific hydrogen-bond acceptor, often improving metabolic stability and selectivity profiles.

This guide details a scalable, field-proven synthetic route for (S)-3-methoxypyrrolidine hydrochloride. Unlike generic protocols, this document focuses on the causality of experimental choices , specifically addressing the prevention of racemization during O-methylation and the efficient isolation of high-purity salts without chromatography.

Retrosynthetic Analysis & Strategy

The synthesis relies on the "Chiral Pool" strategy, utilizing the inherent stereochemistry of naturally occurring L-malic acid or L-aspartic acid. However, for practical laboratory and pilot-scale synthesis, the commercially available (S)-N-Boc-3-hydroxypyrrolidine is the preferred starting material.

Strategic Logic:

-

Protection: The tert-butoxycarbonyl (Boc) group is essential to prevent N-methylation (quaternization) and to lower the basicity of the amine during the aggressive O-methylation step.

-

Activation: Direct O-methylation using Williamson ether synthesis is preferred over Mitsunobu reactions (which invert stereochemistry) to retain the (S)-configuration.

Figure 1: Retrosynthetic pathway leveraging the chiral pool strategy.

Detailed Experimental Protocol

Phase 1: O-Methylation of (S)-N-Boc-3-hydroxypyrrolidine

Objective: Selective methylation of the secondary alcohol without racemization or N-alkylation.

Reagents:

-

(S)-N-Boc-3-hydroxypyrrolidine (1.0 equiv)

-

Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 - 1.5 equiv)

-

Iodomethane (MeI) (1.5 - 2.0 equiv)

-

Tetrahydrofuran (THF), anhydrous (10-15 volumes)

Protocol:

-

Setup: Flame-dry a 3-neck round-bottom flask under Nitrogen (

) atmosphere. -

Solvation: Dissolve (S)-N-Boc-3-hydroxypyrrolidine in anhydrous THF. Cool the solution to 0°C using an ice/water bath.

-

Why: Low temperature controls the exotherm of the deprotonation and minimizes the risk of

-elimination (which would destroy chirality).

-

-

Deprotonation: Add NaH portion-wise over 30 minutes.

-

Observation: Vigorous evolution of

gas. Ensure adequate venting.[1] -

Hold: Stir at 0°C for 30–45 minutes to ensure complete formation of the sodium alkoxide.

-

-

Alkylation: Add Iodomethane (MeI) dropwise via syringe pump or addition funnel. Maintain internal temperature

. -

Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 4–6 hours.

-

Monitoring: Check by TLC (Stain: Ninhydrin or PMA) or LC-MS. The starting alcohol is polar; the product is less polar.

-

-

Quench (Critical Safety Step): Cool back to 0°C. Carefully add saturated aqueous

or a small amount of MeOH to quench excess NaH.-

Caution: Do not add water directly to the unquenched reaction; the hydrogen evolution can be explosive.

-

-

Workup: Dilute with Ethyl Acetate (EtOAc). Wash organic layer with water (

) and brine (-

Result: Yellowish oil ((S)-N-Boc-3-methoxypyrrolidine). Yield typically >90%.

-

Phase 2: Deprotection & Salt Formation

Objective: Removal of the Boc group and isolation of the hydrochloride salt.

Reagents:

-

4M HCl in Dioxane (or EtOAc) (3.0 - 4.0 equiv)

-

Methanol (MeOH) (optional co-solvent)

-

Diethyl Ether (

) or MTBE (antisolvent)

Protocol:

-

Dissolution: Dissolve the crude oil from Phase 1 in a minimal amount of dry Dioxane or EtOAc.

-

Acidification: Add 4M HCl solution dropwise at 0°C.

-

Reaction: Stir at room temperature for 2–3 hours.

-

Observation: A white precipitate often begins to form as the Boc group is cleaved (releasing isobutylene gas).

-

-

Isolation (Self-Validating Step):

-

If precipitate forms: Filter the solid under

. -

If no precipitate: Concentrate the solution to roughly 1/3 volume, then add

or MTBE to induce crystallization.

-

-

Purification: Recrystallize the crude salt from hot iPrOH/EtOAc if necessary to upgrade chiral purity.

-

Target: White crystalline solid.

-

Process Logic & Troubleshooting (Graphviz)

The following workflow illustrates the decision-making process during the critical quenching and isolation steps.

Figure 2: Decision logic for workup and isolation of the hydrochloride salt.

Key Analytical Parameters

| Parameter | Specification | Method |

| Appearance | White to off-white crystalline solid | Visual |

| 1H NMR (D2O) | Methoxy singlet at | 400 MHz NMR |

| Enantiomeric Excess (ee) | > 98.5% (S)-enantiomer | Chiral HPLC (e.g., Chiralpak AD-H or OD-H) |

| Residual Solvent | < 5000 ppm (THF/EtOAc) | GC-HS |

Author's Note on Racemization: While the 3-position of pyrrolidine is not as acidic as the 2-position (alpha to nitrogen), strong bases like NaH can induce elimination to the enamine if heated excessively. Strict adherence to the 0°C addition temperature is the primary control for maintaining stereochemical integrity.

References

-

Industrial Synthesis of Chiral Pyrrolidines Source:Organic Process Research & Development Context: Discusses the scale-up of 3-hydroxypyrrolidine derivatives and salt crystalliz

-

Williamson Ether Synthesis Optimization Source:Journal of Organic Chemistry Context: Detailed mechanistic studies on O-methylation of secondary alcohols using NaH vs. Ag2O, highlighting safety profiles for scale-up.

-

Synthesis of (S)-3-Methoxypyrrolidine Hydrochloride (Patent)

-

Chiral Pool Strategy from Malic Acid Source:Tetrahedron Letters Context: Foundational work on converting L-malic acid to substituted pyrrolidines, establishing the absolute configur

Sources

An In-depth Technical Guide to 2-((S)-3-Methoxy-pyrrolidin-1-yl)-ethylamine: Synthesis, Characterization, and Applications

This technical guide provides a comprehensive overview of 2-((S)-3-Methoxy-pyrrolidin-1-yl)-ethylamine, a chiral pyrrolidine derivative of significant interest in medicinal chemistry and drug discovery. Due to the apparent novelty of this specific compound, a registered CAS number has not been identified in public databases. Consequently, this guide will focus on a proposed synthetic pathway, detailed characterization methodologies, and an exploration of its potential applications based on the well-established importance of the chiral 3-methoxypyrrolidine scaffold.[1][2][3]

The pyrrolidine ring is a prevalent motif in a multitude of FDA-approved drugs and biologically active molecules, owing to its unique three-dimensional structure which allows for effective exploration of pharmacophore space.[1] The introduction of a methoxy group at the chiral C3 position, combined with an ethylamine substituent at the nitrogen atom, presents a molecule with intriguing potential for creating novel pharmacologically active agents.[4][5] This guide is intended for researchers, scientists, and drug development professionals seeking to synthesize, characterize, and utilize this and structurally related compounds.

Proposed Synthetic Pathway

The synthesis of 2-((S)-3-Methoxy-pyrrolidin-1-yl)-ethylamine can be logically approached through a multi-step process commencing with the commercially available precursor, (S)-3-Hydroxypyrrolidine. The proposed pathway involves the methylation of the hydroxyl group, followed by N-alkylation with a protected 2-aminoethyl moiety, and concluding with deprotection.

Caption: Proposed synthetic workflow for 2-((S)-3-Methoxy-pyrrolidin-1-yl)-ethylamine.

Synthesis of (S)-3-Methoxypyrrolidine

The initial step involves the conversion of (S)-3-Hydroxypyrrolidine to (S)-3-Methoxypyrrolidine. To prevent N-methylation, the secondary amine of the pyrrolidine ring should first be protected, for instance, with a tert-butyloxycarbonyl (Boc) group. The subsequent methylation of the hydroxyl group can be achieved using a strong base like sodium hydride followed by an electrophilic methyl source such as methyl iodide. Finally, the Boc protecting group is removed under acidic conditions to yield (S)-3-Methoxypyrrolidine, which can be isolated as its hydrochloride salt (CAS Number: 685828-16-4).

N-Alkylation and Deprotection

The final steps involve the N-alkylation of (S)-3-Methoxypyrrolidine. A common and effective method is the reaction with a 2-haloethylamine derivative where the terminal amine is protected. For example, N-(2-bromoethyl)phthalimide can be used as the alkylating agent. This reaction is typically carried out in the presence of a non-nucleophilic base such as potassium carbonate or diisopropylethylamine (DIPEA) in a polar aprotic solvent like acetonitrile or DMF.[6] The final step is the removal of the phthalimide protecting group, which is classically achieved by treatment with hydrazine hydrate, to yield the desired product.

Experimental Protocol: N-Alkylation

| Step | Reagents and Conditions |

| 1. Reaction Setup | To a solution of (S)-3-Methoxypyrrolidine (1.0 eq.) in anhydrous acetonitrile, add potassium carbonate (2.0-3.0 eq.) and N-(2-bromoethyl)phthalimide (1.1-1.5 eq.). |

| 2. Reaction | Stir the mixture at room temperature or elevate to 50-60 °C and monitor the reaction progress by TLC or LC-MS. |

| 3. Work-up | Once the starting material is consumed, filter the reaction mixture and concentrate the filtrate under reduced pressure. |

| 4. Purification | The crude product can be purified by column chromatography on silica gel. |

| 5. Deprotection | Dissolve the purified intermediate in ethanol and add hydrazine hydrate. Reflux the mixture until the deprotection is complete (monitored by TLC or LC-MS). |

| 6. Final Purification | After cooling, the reaction mixture is worked up by acidic and basic extractions and the final product can be purified by distillation or chromatography. |

Physicochemical and Spectroscopic Characterization

Thorough characterization is essential to confirm the identity, purity, and stereochemistry of the synthesized 2-((S)-3-Methoxy-pyrrolidin-1-yl)-ethylamine.

| Property | Description |

| Molecular Formula | C₇H₁₆N₂O |

| Molecular Weight | 144.22 g/mol |

| Appearance | Expected to be a colorless to pale yellow oil or low-melting solid. |

| Solubility | Likely soluble in water and polar organic solvents. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary tool for the structural elucidation of the target compound.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the pyrrolidine ring protons, the methoxy group (a singlet around 3.3 ppm), and the ethylamine side chain. The diastereotopic protons of the pyrrolidine ring will likely appear as complex multiplets.[7][8]

-

¹³C NMR: The carbon NMR spectrum should display seven distinct signals corresponding to the seven carbon atoms in the molecule. The carbon attached to the methoxy group is expected to have a chemical shift in the range of 70-80 ppm.[7]

Caption: A typical workflow for the characterization of the final product.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition of the molecule. The fragmentation pattern in the mass spectrum can provide further structural information. Common fragmentation pathways for N-alkylated pyrrolidines involve cleavage of the C-N bond of the side chain and fragmentation of the pyrrolidine ring.[9][10]

Potential Applications in Drug Discovery

The pyrrolidine scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide range of biological activities including antiviral, anticancer, anti-inflammatory, and CNS effects.[2][5] The specific stereochemistry and the presence of the methoxy and ethylamine functional groups in 2-((S)-3-Methoxy-pyrrolidin-1-yl)-ethylamine suggest several potential areas of application.

-

CNS-active Agents: The pyrrolidine moiety is present in numerous CNS-active drugs. The lipophilicity introduced by the methoxy group may facilitate crossing the blood-brain barrier.

-

Enzyme Inhibitors: The primary amine and the tertiary amine within the pyrrolidine ring can act as key interaction points with biological targets such as kinases or proteases.

-

Chiral Ligands and Catalysts: Chiral amines are valuable in asymmetric synthesis as ligands for metal catalysts or as organocatalysts themselves.[11]

Safety and Handling

Detailed toxicological data for 2-((S)-3-Methoxy-pyrrolidin-1-yl)-ethylamine is not available. Therefore, it should be handled with the utmost care, assuming it is a potentially hazardous substance. The safety precautions for its precursors should be strictly followed.

-

(S)-3-Hydroxypyrrolidine: Irritating to eyes, respiratory system, and skin.

-

N-alkylation reagents: Alkyl halides are often toxic and should be handled in a fume hood.

-

Hydrazine: Hydrazine is toxic and a suspected carcinogen.

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles and/or a face shield.

-

Hand Protection: Compatible chemical-resistant gloves.

-

Skin and Body Protection: A lab coat and appropriate protective clothing.

-

Respiratory Protection: Use in a well-ventilated area or with a respirator if inhalation risk is high.

Conclusion

While 2-((S)-3-Methoxy-pyrrolidin-1-yl)-ethylamine may not be a commercially cataloged compound with a designated CAS number, its synthesis is readily achievable from available precursors. This technical guide provides a robust framework for its preparation, characterization, and safe handling. The unique combination of a chiral 3-methoxypyrrolidine core and an ethylamine side chain makes it a promising building block for the discovery of novel therapeutic agents and for applications in asymmetric synthesis. Researchers are encouraged to explore the potential of this and related structures in their drug discovery and development programs.

References

-

MassBank. n-hydroxymethyl-2-pyrrolidone. [Link]

- Schober, M., et al. (2023).

-

ChemRxiv. (2022). Multigram Synthesis of 4,4-disubstituted-3-oxopyrrolidones – efficient starting material for diverse 3 functionalized pyrrolidones. [Link]

- Wang, Z., et al. (2017). Identification of five pyrrolidinyl substituted cathinones and the collision-induced dissociation of electrospray-generated pyrrolidinyl substituted cathinones. Drug Testing and Analysis, 9(5), 778-787.

- Akhtar, M. J., et al. (2016). Synthesis and Biological Evaluation of Substituted N-[3-(1H-Pyrrol-1-yl)methyl]-1,2,5,6-tetrahydropyridin-1-yl]benzamide/ benzene Sulfonamides as Anti-Inflammatory Agents. Medicinal Chemistry, 12(7), 672-682.

- Szafraniec-Gorol, G., et al. (2023). Spectroscopic and Crystallographic Characterization of Two Hydrochloride Cathinones: 1-(4-fluoro-3-methylphenyl)-2-(pyrrolidin-1-yl)pentan-1-one (4-F-3-Me-α-PVP) and N-ethyl-2-amino-1-phenylheptan-1-one (N-ethylheptedrone). Molecules, 28(12), 4709.

- Betti, N. A., et al. (2020). Synthesis and Characterization of New Compounds Derived from Pyrrolidine-2-One and Evaluation of their Biological Activities. Al-Nahrain Journal of Science, 23(4), 5-12.

- Goksu, S., et al. (2011). Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine. Magnetic Resonance in Chemistry, 49(10), 643-650.

-

ChemRxiv. (2020). Synthesis of 3-substituted pyrrolidines via palladium-catalysed hydroarylation. [Link]

- Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4857.

- Tskhovrebovi, L., et al. (2023). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 28(14), 5519.

-

NIST. Pyrrolidine, 1-nitroso-. [Link]

- Carballo, R. M., et al. (2007). 1H NMR spectroscopic studies of the conformational isomers of pyrrolidinofullerenes. Chemistry, 13(29), 8294-8301.

-

DiVA portal. (2017). Synthesis of substituted pyrrolidines. [Link]

-

Chemistry of Heterocyclic Compounds. (2023). SYNTHESIS OF CHIRAL PYRROLIDINE DERIVATIVES WITH PROMISING PHARMACOLOGICAL ACTIVITY. [Link]

- Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology, 14, 1239658.

- Zhang, Z., et al. (2020). 1 H-NMR spectrum of 1-pyrroline solution in DMSO-d 6 (10000 ppm). Scientific Reports, 10(1), 1-8.

- Carrieri, A., et al. (2024). Chiral pyrrolidines as multipotent agents in Alzheimer and neurodegenerative diseases. Bioorganic & Medicinal Chemistry, 109, 117829.

- Aboul-Enein, M. N., et al. (1990). SYNTHESIS AND ANALGESIC POTENTIAL OF SOME SUBSTITUTED PYRROLIDINES. Journal of Islamic Academy of Sciences, 3(3), 180-184.

-

ChemSynthesis. methyl 2-methoxy-1-pyrrolidinecarboxylate. [Link]

-

Thieme. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. [Link]

- Coldham, I. (2001). Alkylations of N-allyl-2-lithiopyrrolidines. Several analogies to reactions of N-methyl compounds and one surprise. Imperial College London.

- Majumdar, S. (2019). N-Dealkylation of Amines. Molecules, 24(19), 3462.

- Google Patents. (2011).

-

Princeton University. (2017). Selective sp3 C–H Alkylation via Polarity Match Based Cross-Coupling. [Link]

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. rua.ua.es [rua.ua.es]

- 3. Chiral pyrrolidines as multipotent agents in Alzheimer and neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. SYNTHESIS OF CHIRAL PYRROLIDINE DERIVATIVES WITH PROMISING PHARMACOLOGICAL ACTIVITY | Chemistry of Heterocyclic Compounds [osi131.osi.lv]

- 5. pdf.journalagent.com [pdf.journalagent.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Identification of five pyrrolidinyl substituted cathinones and the collision-induced dissociation of electrospray-generated pyrrolidinyl substituted cathinones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Pyrrolidine, 1-nitroso- [webbook.nist.gov]

- 11. (S)-(+)-2-(甲氧基甲基)吡咯烷 99% | Sigma-Aldrich [sigmaaldrich.com]

An In-depth Technical Guide to the Mass Spectrometry Analysis of 2-((S)-3-Methoxy-pyrrolidin-1-yl)-ethylamine

Preamble: The Analytical Imperative

In modern drug discovery and development, small molecule building blocks are the lexical units from which the language of therapeutics is written. The compound 2-((S)-3-Methoxy-pyrrolidin-1-yl)-ethylamine is a prime example of such a scaffold, featuring a chiral center, a pyrrolidine ring, and multiple basic nitrogen atoms—a combination of functionalities that makes it a valuable synthon for more complex active pharmaceutical ingredients (APIs). The unambiguous characterization of such molecules is not merely a procedural step but the very foundation of quality and regulatory compliance. Mass spectrometry (MS) stands as the definitive technique for this purpose, offering unparalleled sensitivity, specificity, and structural insight.[1][2]

This guide eschews a generic, templated approach. Instead, it provides a bespoke analytical strategy tailored to the specific physicochemical properties of 2-((S)-3-Methoxy-pyrrolidin-1-yl)-ethylamine. We will delve into the causal reasoning behind methodological choices, from sample preparation to spectral interpretation, to construct a self-validating analytical system rooted in first principles.

Molecular Architecture and its Analytical Implications

Before any instrument is calibrated, a rigorous in-silico analysis of the target molecule is paramount. This informs our entire analytical strategy.

Structure:

Key Physicochemical Properties:

-

Formula: C₈H₁₈N₂O

-

Monoisotopic Mass: 158.1419 g/mol

-

Functional Groups:

-

Pyrrolidine Ring: A cyclic secondary amine.

-

Ethylamine Sidechain: A primary amine.

-

Methoxy Group: An ether functionality.

-

-

Ionization Potential: The presence of two basic nitrogen atoms makes this molecule an exceptional candidate for positive-mode ionization. These sites are readily protonated, particularly in an acidic environment. This fundamental property dictates that Electrospray Ionization (ESI) will be our primary tool.[3][4]

Table 1: Calculated Exact Masses for Key Ionic Species

| Ion Species | Formula | Exact Mass (m/z) | Ionization Mode |

|---|---|---|---|

| Protonated Molecule [M+H]⁺ | [C₈H₁₉N₂O]⁺ | 159.1492 | Positive |

| Doubly Protonated Molecule [M+2H]²⁺ | [C₈H₂₀N₂O]²⁺ | 80.0783 | Positive |

| Sodium Adduct [M+Na]⁺ | [C₈H₁₈N₂ONa]⁺ | 181.1233 | Positive |

The Strategic Choice: Why LC-MS Reigns Supreme

For a molecule like 2-((S)-3-Methoxy-pyrrolidin-1-yl)-ethylamine, the choice between Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) is clear.

-

GC-MS: This technique requires analytes to be volatile and thermally stable. Our target molecule, with its polar amine groups and a boiling point likely exceeding 200°C, is not an ideal candidate for direct GC analysis. It would exhibit poor peak shape due to interactions with the column and potential thermal degradation.[5] While derivatization could be employed to increase volatility, this adds complexity, time, and potential for artifacts.[6]

-

LC-MS: This is the superior approach. The molecule is readily soluble in common reversed-phase or HILIC mobile phases, and the "soft" ionization provided by ESI prevents thermal degradation, preserving the molecular ion for fragmentation analysis.[3][7] LC-MS is the industry standard for non-volatile, polar, and thermally labile small molecules.[8]

A Comprehensive LC-MS/MS Workflow

A robust analytical method is a chain of optimized, interconnected steps. The following workflow is designed to provide maximum information with high fidelity.

Caption: High-level workflow for LC-MS/MS analysis.

Detailed Experimental Protocols

Trustworthiness in science is built on reproducibility. The following protocols provide the necessary detail for successful implementation.

Protocol 1: Sample Preparation

-

Stock Solution: Accurately weigh ~1 mg of 2-((S)-3-Methoxy-pyrrolidin-1-yl)-ethylamine and dissolve in 10.0 mL of a 50:50 (v/v) mixture of acetonitrile and water to create a 100 µg/mL stock solution.

-

Working Solution: Perform a 1:100 dilution of the stock solution using the initial mobile phase conditions (e.g., 95% Water with 0.1% Formic Acid) to yield a working concentration of 1 µg/mL.

-

Filtration: Filter the working solution through a 0.22 µm PTFE syringe filter into an autosampler vial to prevent particulates from blocking the LC system.[9]

-

Rationale: The chosen concentration is typically sufficient for high-sensitivity mass spectrometers. Using the initial mobile phase as the diluent prevents peak distortion upon injection. Formic acid is added to ensure the analyte is protonated prior to injection, improving chromatographic peak shape and ionization efficiency.[10]

Protocol 2: LC-MS/MS Method Parameters

The following parameters serve as a robust starting point and should be optimized as needed. High-resolution mass spectrometry (HRMS) on an Orbitrap or Q-TOF instrument is strongly recommended for unambiguous elemental composition assignment.[11][12]

Table 2: Recommended Starting Parameters for LC-MS/MS Analysis

| Parameter | Setting | Rationale & Field Insights |

|---|---|---|

| Liquid Chromatography | ||

| Column | Waters ACQUITY UPLC BEH HILIC (2.1 x 100 mm, 1.7 µm) | Given the molecule's high polarity, Hydrophilic Interaction Chromatography (HILIC) is an excellent choice for achieving good retention and separation from non-polar impurities. A standard C18 column may show poor retention.[13][14] |

| Mobile Phase A | Water + 0.1% Formic Acid | Acid modifier aids in positive ionization and improves peak shape for amines. |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Standard organic phase for HILIC and reversed-phase. |

| Gradient | 95% B -> 40% B over 5 min | A typical gradient for HILIC. This should be optimized to ensure the analyte elutes as a sharp, symmetrical peak. |

| Flow Rate | 0.4 mL/min | Standard flow rate for a 2.1 mm ID column. |

| Column Temp. | 40 °C | Elevated temperature reduces mobile phase viscosity and can improve peak shape. |

| Injection Vol. | 2 µL | A small injection volume minimizes solvent effects and prevents column overloading. |

| Mass Spectrometry | ||

| Ionization Mode | ESI Positive | As established, the two basic nitrogens are readily protonated.[4] |

| Capillary Voltage | 3.5 kV | A standard starting voltage; should be optimized to maximize signal for the [M+H]⁺ ion. |

| MS1 Scan Range | m/z 50 - 300 | This range comfortably covers the precursor ion (m/z 159.15) and expected low-mass fragments. |

| MS/MS Acquisition | Data-Dependent Acquisition (DDA) | The instrument automatically triggers MS/MS scans on the most intense ions from the MS1 scan, ensuring fragmentation data is collected for our target. |

| Precursor Ion | m/z 159.15 | The [M+H]⁺ ion. An isolation window of +/- 0.5 Da is appropriate. |

| Collision Energy | Stepped (e.g., 10, 20, 40 eV) | Using a range of collision energies ensures the capture of both low-energy (larger fragments) and high-energy (smaller fragments) dissociation pathways, providing a complete fragmentation map.[15] |

Deciphering the Fragmentation Puzzle: MS/MS Spectral Interpretation

The true power of tandem mass spectrometry lies in the structural information encoded in the fragmentation patterns. Collision-Induced Dissociation (CID) of the protonated molecule (m/z 159.15) will induce bond cleavages at the most labile sites.[16] For this molecule, fragmentation will be driven by the presence of the charge on the nitrogen atoms and the relative stability of the resulting fragment ions and neutral losses.

The primary fragmentation mechanisms for protonated amines are alpha-cleavage (cleavage of the C-C bond adjacent to the nitrogen) and the loss of small neutral molecules.[17]

Caption: Predicted major fragmentation pathways for [M+H]⁺.

Analysis of Key Fragmentation Pathways:

-

Formation of m/z 86.09 ([C₅H₁₂N]⁺): This is predicted to be a highly abundant fragment, potentially the base peak. It arises from the characteristic alpha-cleavage of the C-C bond on the ethylamine side chain adjacent to the pyrrolidine nitrogen. This results in the loss of the C₂H₅N fragment, forming a stable, resonance-stabilized iminium ion.[18]

-

Formation of m/z 70.07 ([C₄H₈N]⁺): This fragment corresponds to the protonated pyrrolidine ring after cleavage of the bond to the ethylamine side chain. This is a common and diagnostic fragment for N-substituted pyrrolidines.[19][20]

-

Formation of m/z 128.11 ([C₇H₁₄NO]⁺): This corresponds to the neutral loss of ammonia (NH₃, 17.03 Da) from the primary amine of the ethylamine sidechain. This is a common fragmentation pathway for primary amines.[15][21]

-

Formation of m/z 44.05 ([C₂H₆N]⁺): Cleavage of the bond between the pyrrolidine ring and the ethylamine side chain can generate this protonated ethylamine fragment.

Table 3: Summary of Predicted High-Resolution Fragment Ions

| Observed m/z (HRMS) | Elemental Composition | Mass Error (ppm) | Proposed Origin / Neutral Loss | Confidence |

|---|---|---|---|---|

| 159.1492 | [C₈H₁₉N₂O]⁺ | < 5 | Precursor Ion [M+H]⁺ | High |

| 128.1124 | [C₇H₁₄NO]⁺ | < 5 | Loss of Ammonia (-NH₃) | High |

| 114.1226 | [C₇H₁₆N]⁺ | < 5 | Loss of Methanol (-CH₃OH) | Medium |

| 86.0964 | [C₅H₁₂N]⁺ | < 5 | Alpha-cleavage at pyrrolidine-N | High |

| 70.0651 | [C₄H₈N]⁺ | < 5 | Cleavage of ethylamine side chain | High |

| 44.0495 | [C₂H₆N]⁺ | < 5 | Ethylamine fragment | High |

Application in Impurity Profiling

Beyond primary characterization, this LC-MS/MS methodology is a powerful tool for impurity profiling, a critical aspect of drug development.[11][22] By searching for related masses in the full scan data and examining their fragmentation patterns, one can identify process-related impurities (e.g., starting materials, by-products) and degradants. For instance, an ion at m/z 145.13 ([M-CH₂+H]⁺) could indicate a des-methyl impurity, while an ion at m/z 175.14 ([M+O+H]⁺) might suggest an N-oxide or hydroxylated species. The high sensitivity and specificity of HRMS allow for the detection and tentative identification of these impurities even at trace levels.[1][12]

Conclusion

The mass spectrometric analysis of 2-((S)-3-Methoxy-pyrrolidin-1-yl)-ethylamine is a lucid example of how a molecule's intrinsic chemical nature dictates the optimal analytical strategy. By leveraging the compound's basicity for efficient ESI ionization and coupling high-resolution mass analysis with collision-induced dissociation, we can achieve unambiguous identification and detailed structural elucidation. The protocols and interpretive frameworks presented here constitute a robust, self-validating system designed to meet the rigorous demands of researchers, scientists, and drug development professionals, ensuring data of the highest integrity.

References

-

ResearchGate. (n.d.). Collision-induced dissociation mass spectra of protonated alkyl amines. Retrieved February 17, 2026, from [Link]

-

Sterling Pharma Solutions. (n.d.). High resolution mass spectrometry for impurity profiling. Retrieved February 17, 2026, from [Link]

-

ACS Publications. (1998). Deamination of protonated amines to yield protonated imines. Journal of the American Society for Mass Spectrometry. Retrieved February 17, 2026, from [Link]

-

Agilent Technologies. (n.d.). Pharmaceutical Impurity Identification and Profiling Using Agilent Q-TOF LC/MS Combined with Advanced MassHunter Data Processing. Retrieved February 17, 2026, from [Link]

-

Sterling Pharma Solutions. (2025, May 8). High-resolution mass spectrometry for impurity profiling. Retrieved February 17, 2026, from [Link]

-

PMC. (n.d.). Advances in Ultra-High-Resolution Mass Spectrometry for Pharmaceutical Analysis. Retrieved February 17, 2026, from [Link]

-

PMC. (n.d.). Derivatization‐free determination of short‐chain volatile amines in human plasma and urine by headspace gas chromatography‐mass spectrometry. Retrieved February 17, 2026, from [Link]

-

Waters Corporation. (n.d.). Exact Mass GC-MS Analysis of Amine Monomers Used in Combinatorial Library Production. Retrieved February 17, 2026, from [Link]

-

Preprints.org. (2024, December 26). Advances in Impurity Profiling of Pharmaceutical Formulations. Retrieved February 17, 2026, from [Link]

-

Restek. (n.d.). Robust GC Analysis of Volatile Amines on the Rtx-Volatile Amine Column. Retrieved February 17, 2026, from [Link]

-

LabRulez GCMS. (n.d.). C amines Analysis of volatile amines in DMA. Retrieved February 17, 2026, from [Link]

-

ScienceDirect. (2020, April 20). Fragmentation pathways of α-pyrrolidinophenone synthetic cathinones and their application to the identification of emerging derivatives. Retrieved February 17, 2026, from [Link]

-

PMC. (n.d.). Intramolecular interactions and the neutral loss of ammonia from collisionally activated, protonated ω-aminoalkyl-3-hydroxyfurazans. Retrieved February 17, 2026, from [Link]

-

Doc Brown's Chemistry. (n.d.). Mass spectrum of ethylamine C2H7N. Retrieved February 17, 2026, from [Link]

-

ResearchGate. (n.d.). Comparison of the collision‐induced dissociation (CID) mass spectra for.... Retrieved February 17, 2026, from [Link]

-

Wikipedia. (n.d.). Collision-induced dissociation. Retrieved February 17, 2026, from [Link]

-

Annex Publishers. (2014, December 30). Identification of Pyrrolidinophenone-type Designer Drugs by Gas Chromatography/Time-of-Flight Mass Spectrometry. Retrieved February 17, 2026, from [Link]

-

Mass Spectrometry Research Facility. (n.d.). Sample Preparation Protocol for Open Access MS. Retrieved February 17, 2026, from [Link]

-

Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. Retrieved February 17, 2026, from [Link]

-

Doc Brown's Chemistry. (n.d.). Mass spectrum of N-methylethanamine (ethylmethylamine) C3H9N. Retrieved February 17, 2026, from [Link]

-

Biocompare. (2019, April 23). Prepping Small Molecules for Mass Spec. Retrieved February 17, 2026, from [Link]

-

ELTE. (2019, February 10). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Retrieved February 17, 2026, from [Link]

-

eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved February 17, 2026, from [Link]

-

Harvard Center for Mass Spectrometry. (n.d.). Sample Preparation. Retrieved February 17, 2026, from [Link]

-

Aurigene Pharmaceutical Services. (n.d.). LC-MS/MS method for quantification of a highly polar rarely encountered peptide. Retrieved February 17, 2026, from [Link]

-

Drug Discovery World. (2016, June 16). Advanced techniques and applications of LC-MS in small molecule drug discovery. Retrieved February 17, 2026, from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved February 17, 2026, from [Link]

-

Lirias. (n.d.). Current Developments in LC-MS for Pharmaceutical Analysis. Retrieved February 17, 2026, from [Link]

-

MDPI. (2025, June 20). Development and Validation of LC–MS/MS and IC–HRMS Methods for Highly Polar Pesticide Detection in Honeybees. Retrieved February 17, 2026, from [Link]

-

PMC. (n.d.). Development of a sensitive LC-MS/MS assay to support human microdose study for an oral agonist of the GLP-1 receptor. Retrieved February 17, 2026, from [Link]

Sources

- 1. Advances in Ultra-High-Resolution Mass Spectrometry for Pharmaceutical Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biomedres.us [biomedres.us]

- 3. peptid.chem.elte.hu [peptid.chem.elte.hu]

- 4. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]

- 5. gcms.cz [gcms.cz]

- 6. benchchem.com [benchchem.com]

- 7. drugtargetreview.com [drugtargetreview.com]

- 8. lirias.kuleuven.be [lirias.kuleuven.be]

- 9. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 10. Development of a sensitive LC-MS/MS assay to support human microdose study for an oral agonist of the GLP-1 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 11. sterlingpharmasolutions.com [sterlingpharmasolutions.com]

- 12. hpst.cz [hpst.cz]

- 13. Lc Ms Ms Method For Quantification of a Highly Polar Rarely Encountered Peptide | Aurigene Pharmaceutical Services [aurigeneservices.com]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. Collision-induced dissociation - Wikipedia [en.wikipedia.org]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. mass spectrum of N-methylethanamine (ethylmethylamine) C3H9N CH3NHCH2CH3 fragmentation pattern of m/z m/e ions for analysis and identification of N-methylethylamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 19. glenjackson.faculty.wvu.edu [glenjackson.faculty.wvu.edu]

- 20. annexpublishers.com [annexpublishers.com]

- 21. Intramolecular interactions and the neutral loss of ammonia from collisionally activated, protonated ω-aminoalkyl-3-hydroxyfurazans - PMC [pmc.ncbi.nlm.nih.gov]

- 22. sterlingpharmasolutions.com [sterlingpharmasolutions.com]

Technical Guide: Solubility Profile & Characterization of 2-((S)-3-Methoxy-pyrrolidin-1-yl)-ethylamine

The following technical guide details the solubility profile, physicochemical properties, and experimental characterization protocols for 2-((S)-3-Methoxy-pyrrolidin-1-yl)-ethylamine .

Executive Summary & Compound Identity

2-((S)-3-Methoxy-pyrrolidin-1-yl)-ethylamine is a chiral diamine building block frequently utilized in the synthesis of pharmaceutical intermediates, particularly for kinase inhibitors and GPCR ligands. Its structure features a saturated pyrrolidine ring with a stereospecific methoxy group at the C3 position and a primary ethylamine chain at the N1 position.

This unique architecture imparts a dual physicochemical nature : the molecule possesses high polarity and basicity due to the primary and tertiary amines, while the methoxy group introduces a specific lipophilic vector essential for hydrophobic pocket binding in drug targets.

Chemical Structure & Identifiers

| Property | Detail |

| IUPAC Name | 2-[(3S)-3-methoxypyrrolidin-1-yl]ethanamine |

| Common Name | (S)-1-(2-Aminoethyl)-3-methoxypyrrolidine |

| Molecular Formula | C₇H₁₆N₂O |

| Molecular Weight | 144.22 g/mol |

| Chirality | S-enantiomer |

| Physical State (Free Base) | Colorless to pale yellow viscous liquid (Predicted) |

Physicochemical Profiling & Theoretical Solubility

Understanding the solubility of this molecule requires analyzing its functional groups and their interaction with solvent systems.

Functional Group Analysis

-

Primary Amine (-NH₂): High polarity, H-bond donor/acceptor. Responsible for high water solubility and pH-dependent behavior.

-

Tertiary Amine (Pyrrolidine N): H-bond acceptor. Contributes to basicity (pKa ~10.5).

-

Methoxy Ether (-OCH₃): Weak H-bond acceptor. Adds moderate lipophilicity compared to a hydroxyl group but maintains polarity.

Predicted Solubility Parameters (Hansen)

Based on group contribution methods for similar pyrrolidine derivatives (e.g., 1-(2-aminoethyl)pyrrolidine), the solubility behavior is governed by high dispersion (

| Parameter | Estimated Value | Implication |

| LogP (Octanol/Water) | -0.5 to 0.2 | Highly hydrophilic; likely miscible with water. |

| pKa (Basic) | ~9.5 (Primary), ~10.5 (Tertiary) | Fully protonated at physiological pH (7.4). |

| Polar Surface Area (PSA) | ~45 Ų | Good membrane permeability potential. |

Solubility Landscape: Solvent Compatibility Guide

The following table categorizes the solubility of 2-((S)-3-Methoxy-pyrrolidin-1-yl)-ethylamine (Free Base) across standard industrial solvents.

Note: "Miscible" implies the compound mixes in all proportions. "Soluble" implies >50 mg/mL. "Sparingly Soluble" implies 1–10 mg/mL.

| Solvent Class | Representative Solvent | Solubility Status | Mechanistic Rationale |

| Polar Protic | Water | Miscible | Strong H-bonding with primary amine and ether oxygen. |

| Methanol / Ethanol | Miscible | Excellent solvation of polar amine groups.[1] | |

| Polar Aprotic | DMSO / DMF | Soluble | High dielectric constant stabilizes the polar structure. |

| Acetonitrile | Soluble | Dipole-dipole interactions favor dissolution.[1] | |

| Chlorinated | DCM / Chloroform | Soluble | Good interaction with the lipophilic pyrrolidine backbone. |

| Non-Polar | Toluene | Moderately Soluble | Soluble due to the ethyl/pyrrolidine carbon scaffold. |

| Hexane / Heptane | Sparingly Soluble | High polarity of the diamine creates phase separation. | |

| Ethers | THF / MTBE | Soluble | Compatible with the ether functionality; good for reactions. |

pH-Dependent Solubility (Aqueous)

The solubility of this compound is heavily pH-dependent due to its two basic centers.

-

pH < 8: The molecule exists as a di-cation (protonated). Solubility is extremely high (>500 mg/mL).

-

pH > 12: The molecule exists as a free base. Solubility remains high due to its low LogP, but it may oil out of solution at very high concentrations.

Experimental Protocols for Solubility Determination

Workflow 1: Kinetic Solubility Screening (High Throughput)

This method is ideal for early-stage discovery to estimate solubility "ranges" quickly.

Reagents:

-

Compound: 10 mg solid/oil.

-

Solvents: DMSO, Water, PBS (pH 7.4).

Protocol:

-

Dispense 10 mg of compound into a clear glass vial.

-

Add solvent in aliquots of 10 µL.

-

Vortex for 30 seconds after each addition.

-

Observe visual dissolution (clear solution vs. turbidity).

-

Calculation: Solubility (mg/mL) = Mass (mg) / Volume Added (mL).

Workflow 2: Thermodynamic Solubility (Gold Standard)

This protocol ensures equilibrium is reached, critical for formulation development.

Protocol Steps:

-

Saturation: Add excess compound (approx. 50 mg) to 1 mL of solvent in a chemically resistant vial.

-

Equilibration: Shake at constant temperature (25°C) for 24 hours.

-

Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.22 µm PVDF filter (ensure filter compatibility).

-

Quantification: Analyze the supernatant via HPLC-UV or LC-MS.

-

Detection Wavelength: 210 nm (amines have weak UV absorbance; derivatization or MS detection is preferred).

-

Visualization: Solubility Screening Logic

The following diagram illustrates the decision matrix for solvent selection based on solubility outcomes.

Figure 1: Step-wise kinetic solubility screening workflow for rapid solvent assessment.

Salt Formation & Solubility Modulation

For drug development, the free base (liquid) is often converted to a crystalline salt to improve stability and handling.

Recommended Counter-ions

Given the diamine nature, the following acids are recommended for salt screening:

-

Hydrochloric Acid (HCl): Forms a dihydrochloride salt.

-

Result: Highly water-soluble, hygroscopic solid.

-

-

Fumaric Acid: Forms a 1:1 or 1:2 salt.

-

Result: Often non-hygroscopic, crystalline solid with moderate water solubility.

-

-

Oxalic Acid: Forms a stable oxalate salt.

-

Result: Useful for purification (crystallization) but toxic (not for final drug use).

-

Salt Synthesis Protocol

-

Dissolve 1 eq. of free base in Ethanol or IPA .

-

Slowly add 2.0–2.2 eq. of acid (e.g., 4M HCl in Dioxane).

-

Cool to 0°C. If no precipitate forms, add Diethyl Ether or MTBE as an anti-solvent.

-

Filter and dry the solid.

References

-

Lipinski, C. A. (2000). "Drug-like properties and the causes of poor solubility and poor permeability." Journal of Pharmacological and Toxicological Methods.

-

Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook. CRC Press.

-

PubChem. (n.d.).[2][3][4] "Compound Summary: 1-(2-Aminoethyl)pyrrolidine" (Structural Analog). National Center for Biotechnology Information.

-

Sigma-Aldrich. (n.d.). "Technical Data Sheet: Pyrrolidine Derivatives." Merck KGaA.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 2-(2-Aminoethyl)-1-methylpyrrolidine 97 51387-90-7 [sigmaaldrich.com]

- 3. (S)-(-)-1-Amino-2-(methoxymethyl)pyrrolidine | C6H14N2O | CID 7156993 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1-(2-Aminoethyl)pyrrolidin-2-one | C6H12N2O | CID 90660 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Degradation Profile of 2-((S)-3-Methoxy-pyrrolidin-1-yl)-ethylamine

Abstract

This technical guide provides a comprehensive framework for evaluating the chemical stability and degradation profile of 2-((S)-3-Methoxy-pyrrolidin-1-yl)-ethylamine, a chiral synthetic building block with potential applications in pharmaceutical development. The stability of a drug substance is a critical quality attribute that can impact its safety, efficacy, and shelf-life.[1][2] This document outlines a systematic approach based on International Council for Harmonisation (ICH) guidelines to identify potential degradation pathways under various stress conditions, including hydrolysis, oxidation, and photolysis.[3][4] We present detailed experimental protocols for conducting forced degradation studies, developing and validating a stability-indicating analytical method, and characterizing potential degradation products. The insights derived from such studies are paramount for formulation development, establishing storage conditions, and ensuring regulatory compliance.

Introduction: The Imperative of Stability Profiling

The molecule 2-((S)-3-Methoxy-pyrrolidin-1-yl)-ethylamine features a stereochemically defined pyrrolidine core, a structural motif prevalent in numerous pharmacologically active compounds.[5][6] Its constituent functional groups—a secondary amine within the pyrrolidine ring, a primary ethylamine side chain, and an ether linkage—present multiple potential sites for chemical degradation. A thorough understanding of a molecule's intrinsic stability is not merely a regulatory requirement but a foundational element of rational drug development.[7]

Forced degradation, or stress testing, is the cornerstone of this understanding. By intentionally exposing the active pharmaceutical ingredient (API) to conditions more severe than accelerated stability testing, we can rapidly identify likely degradation products, elucidate degradation pathways, and develop robust analytical methods capable of separating and quantifying these impurities.[1][8] This guide provides the scientific rationale and actionable protocols to build a complete degradation profile for 2-((S)-3-Methoxy-pyrrolidin-1-yl)-ethylamine.

Structural Analysis and Predicted Points of Lability

A predictive assessment of the molecule's structure is the first step in designing a targeted forced degradation study. The key functional groups and their anticipated liabilities are:

-

Primary and Secondary Amines: The two nitrogen atoms are nucleophilic and susceptible to oxidation, which can lead to the formation of N-oxides, hydroxylamines, or even cleavage of adjacent C-N bonds. Oxidative degradation is a common pathway for amine-containing compounds.[9][10]

-

Ether (Methoxy) Group: Ether linkages are generally stable but can be susceptible to cleavage under strong acidic hydrolytic conditions, potentially yielding a corresponding alcohol derivative.

-

Pyrrolidine Ring: While generally stable, extreme pH and oxidative stress could theoretically lead to ring-opening reactions.

-

(S)-Chiral Center: The stereochemical integrity at the C3 position of the pyrrolidine ring is critical. Thermal or pH-induced stress could potentially lead to racemization, which must be monitored by a suitable chiral analytical method.

Forced Degradation Study: Experimental Design and Protocols

The objective of a forced degradation study is to achieve a target degradation of 5-20%, which is sufficient to generate and detect primary degradation products without causing excessive decomposition that would obscure the initial pathways.[11] The study should be conducted on a single representative batch of the drug substance.

General Workflow

The following diagram outlines the systematic workflow for conducting the degradation study and subsequent analysis.

Sources

- 1. biomedres.us [biomedres.us]

- 2. ijcrt.org [ijcrt.org]

- 3. pharma.gally.ch [pharma.gally.ch]

- 4. database.ich.org [database.ich.org]

- 5. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 6. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ajrconline.org [ajrconline.org]

- 8. biotech-spain.com [biotech-spain.com]

- 9. nva.sikt.no [nva.sikt.no]

- 10. Development of a Predictive Model to Correlate the Chemical Structure of Amines with Their Oxidative Degradation Rate in a Post-Combustion Amine-Based CO2 Capture Process Using Multiple Linear Regression and Machine Learning Regression Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Development and Validation of Stability-Indicating Method for Estimation of Chlorthalidone in Bulk and Tablets with the Use of Experimental Design in Forced Degradation Experiments - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

"use of 2-((S)-3-Methoxy-pyrrolidin-1-yl)-ethylamine in medicinal chemistry"

[1]

References

-

PubChem. 3-Methoxypyrrolidine | C5H11NO.[1][2] National Library of Medicine.[2] Available at: [Link][1]

-

Lin, N. H., et al. (1998).[2][4] Synthesis and structure-activity relationships of pyridine-modified analogs of 3-[2-((S)-pyrrolidinyl)methoxy]pyridine, A-84543, a potent nicotinic acetylcholine receptor agonist.[1][2][4] Bioorganic & Medicinal Chemistry Letters.[1][2][4] Available at: [Link]

-

Brown, L. L., et al. (2002).[2] Synthesis and evaluation of a novel series of 2-chloro-5-((1-methyl-2-(S)-pyrrolidinyl)methoxy)-3-(2-(4-pyridinyl)vinyl)pyridine analogues... Journal of Medicinal Chemistry.[1][2][5] Available at: [Link]

-

MDPI. 2-Phenethylamines in Medicinal Chemistry: A Review. Molecules (2023).[1][2][6] Available at: [Link][1]

Sources

- 1. Synthesis and evaluation of a novel series of 2-chloro-5-((1-methyl-2-(S)-pyrrolidinyl)methoxy)-3-(2-(4-pyridinyl)vinyl)pyridine analogues as potential positron emission tomography imaging agents for nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 3-Methoxypyrrolidine | C5H11NO | CID 11355447 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (S)-3-Methoxypyrrolidine hydrochloride [synhet.com]

- 4. Synthesis and structure-activity relationships of pyridine-modified analogs of 3-[2-((S)-pyrrolidinyl)methoxy]pyridine, A-84543, a potent nicotinic acetylcholine receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. semanticscholar.org [semanticscholar.org]

- 6. mdpi.com [mdpi.com]

"2-((S)-3-Methoxy-pyrrolidin-1-yl)-ethylamine as a building block for drug discovery"

Topic: 2-((S)-3-Methoxy-pyrrolidin-1-yl)-ethylamine as a Building Block for Drug Discovery Content Type: Detailed Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers[1]

A Strategic Solubilizing Linker for High-Value Targets[1]

Abstract & Strategic Overview

In modern drug discovery, particularly within kinase and GPCR programs, optimizing the "solvent front" region of a molecule is critical for solving ADME (Absorption, Distribution, Metabolism, Excretion) challenges. 2-((S)-3-Methoxy-pyrrolidin-1-yl)-ethylamine (CAS: 1695494-84-8 for racemate; stereospecific variants available) serves as a high-utility "tail" moiety.[1]

Unlike a simple diethylamine or morpholine tail, this building block offers three distinct medicinal chemistry advantages:

-

Chirality-Driven Selectivity: The (S)-methoxy group provides a defined vector for hydrogen bonding interactions within the solvent channel, potentially improving selectivity over off-targets.[1]

-

Metabolic Hardening: Unsubstituted pyrrolidines are prone to rapid oxidative metabolism at the C3 position.[1] The methoxy substituent blocks this "soft spot," extending half-life (

).[1] -

Physicochemical Balance: The tertiary amine (

) ensures high aqueous solubility at physiological pH, while the ether oxygen modulates Lipophilicity (LogD), preventing the molecule from becoming too polar to cross membranes.

Physicochemical Profile

| Property | Value / Description | Impact on Drug Design |

| Molecular Weight | 144.21 g/mol | Low MW "fragment" leaves room for heavy scaffolds (Rule of 5).[1] |

| H-Bond Donors | 2 (Primary Amine) | Primary amine is the reactive handle for conjugation.[1] |

| H-Bond Acceptors | 3 (2 N, 1 O) | Methoxy O acts as a weak acceptor; Tertiary N is the solubility driver.[1] |

| Chirality | (S)-Enantiomer | Stereospecific interactions; avoids "ballast" of inactive enantiomer.[1] |

| pKa (Calc) | ~10.0 ( | Ensures protonation in the gut/blood for solubility.[1] |

| Physical State | Viscous Oil or Low-melting Solid | Hygroscopic; often handled as HCl or Oxalate salt for stability.[1] |

Synthetic Utility & Protocols

This building block is primarily used to install a "solubilizing tail" onto a core scaffold (e.g., a heteroaryl chloride or carboxylic acid). Below are two validated protocols for its application.

Protocol A: Amide Coupling (The "Warhead" Attachment)

Context: Attaching the amine tail to a Carboxylic Acid core (e.g., for KRAS or EGFR inhibitors).[1]

Reagents:

-

Substrate: Carboxylic Acid Core (1.0 equiv)

-

Building Block: 2-((S)-3-Methoxy-pyrrolidin-1-yl)-ethylamine (1.2 equiv)[1]

-

Coupling Agent: HATU (1.5 equiv) or T3P (50% in EtOAc, 2.0 equiv)[1]

-

Base: DIPEA (N,N-Diisopropylethylamine) (3.0–4.0 equiv)[1]

-

Solvent: DMF or DCM (Anhydrous)[1]

Step-by-Step Methodology:

-

Activation: Dissolve the Carboxylic Acid core in anhydrous DMF (0.1 M concentration). Add DIPEA and stir for 5 minutes under

. -

Coupling: Add HATU in one portion. Stir for 10 minutes to form the activated ester (O-At ester).[1]

-

Expert Insight: If the core is sterically hindered, use T3P instead of HATU to reduce epimerization risk and improve yield.

-

-

Addition: Add 2-((S)-3-Methoxy-pyrrolidin-1-yl)-ethylamine dropwise (diluted in minimal DMF).

-

Reaction: Stir at Room Temperature (RT) for 2–4 hours. Monitor by LCMS for the disappearance of the acid (

) and appearance of the product ( -

Workup:

-

Dilute with EtOAc.[1] Wash with saturated

(2x), water (1x), and brine (1x). -

Critical Note: Do not wash with acidic solutions (e.g., 1N HCl), as the basic pyrrolidine tail will protonate and extract the product into the aqueous layer.

-

-

Purification: Flash chromatography (DCM:MeOH:NH4OH gradient) or Reverse Phase HPLC.

Protocol B: Nucleophilic Aromatic Substitution (

)

Context: Installing the tail onto a Chloropyrimidine, Chloropyridine, or Quinazoline core.

Reagents:

-

Substrate: Heteroaryl Chloride (1.0 equiv)[1]

-

Building Block: 2-((S)-3-Methoxy-pyrrolidin-1-yl)-ethylamine (1.5 equiv)[1]

-

Base: DIPEA or

(3.0 equiv)[1] -

Solvent: n-Butanol (thermal) or DMSO (microwave)[1]

Step-by-Step Methodology:

-

Preparation: Dissolve the Heteroaryl Chloride in n-Butanol (0.2 M).

-

Addition: Add the amine building block and DIPEA.

-

Reaction:

-

Thermal: Heat to 100°C–120°C for 4–12 hours.

-

Microwave: Heat to 140°C for 30–60 minutes.

-

-

Monitoring: Check LCMS. If conversion stalls, add 0.5 equiv more amine and continue heating.[1]

-

Expert Insight: The primary amine is the nucleophile.[1] The tertiary pyrrolidine nitrogen is too sterically hindered to compete effectively, ensuring regioselectivity for the primary amine attachment.

-

-

Workup: Evaporate n-Butanol under reduced pressure. Redissolve residue in DCM/MeOH and load onto silica gel.

Medicinal Chemistry Logic & Mechanism[1]

The decision to use this specific building block is often driven by a need to optimize the Solvent-Exposed Region of a drug candidate.[1]

Mechanism of Action (Solubility & Binding) [1]

-

Protonation Switch: At physiological pH (7.4), the pyrrolidine nitrogen exists in equilibrium between its neutral and protonated forms.[1] The protonated form (

) disrupts crystal lattice energy and enhances solvation by water molecules. -

Chiral Vectoring: In the (S)-configuration, the methoxy group projects into a specific quadrant of space.[1] This can be used to:

-

Pick up a backbone hydrogen bond (e.g., with a hinge region residue).

-

Avoid a steric clash that the (R)-enantiomer might encounter.[1]

-

Visualizing the Workflow

Caption: Integration of the 2-((S)-3-Methoxy-pyrrolidin-1-yl)-ethylamine building block to transform a hydrophobic core into a soluble, metabolically stable lead candidate.[1]

Safety & Handling

-

Hazards: Like most low-MW amines, this compound is likely Corrosive and an Irritant .[1] It can cause severe skin burns and eye damage.[1]

-

Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). The free base absorbs

from the air; the hydrochloride salt is more stable but requires an extra equivalent of base during coupling. -

PPE: Wear chemical-resistant gloves (Nitrile), safety goggles, and a lab coat.[1] Handle only in a fume hood.

References

- Application in Kinase Inhibitors (KRAS)

-

Pyrrolidine Scaffolds in Drug Design

-

General Synthesis of Diamine Linkers

Sources

Application Notes & Protocols: Strategic Incorporation of 2-((S)-3-Methoxy-pyrrolidin-1-yl)-ethylamine for Lead Optimization

Abstract

In modern drug discovery, the strategic modification of lead compounds is a critical process aimed at enhancing potency, selectivity, and pharmacokinetic profiles. The use of saturated heterocyclic scaffolds is a well-established strategy to increase three-dimensionality and explore chemical space more effectively.[1] This guide provides a comprehensive overview and detailed protocols for incorporating the chiral building block, 2-((S)-3-Methoxy-pyrrolidin-1-yl)-ethylamine, into lead compounds. We will explore the underlying scientific rationale for its use, focusing on the unique contributions of the (S)-3-methoxy-pyrrolidine moiety to molecular properties. Detailed, field-proven protocols for the two most common conjugation chemistries—amide bond formation and reductive amination—are presented, complete with causality-driven explanations, troubleshooting, and validation checkpoints. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage advanced building blocks for successful lead optimization campaigns.

Rationale for Incorporation: Physicochemical and Pharmacological Impact

The selection of a building block in lead optimization is a deliberate choice to modulate specific molecular properties. The 2-((S)-3-Methoxy-pyrrolidin-1-yl)-ethylamine fragment offers a unique combination of features that can address common challenges in drug development.

-

The Privileged Pyrrolidine Scaffold : The pyrrolidine ring is a five-membered saturated nitrogen heterocycle widely found in biologically active molecules and natural products.[1][2] Its non-planar, sp³-rich nature allows for the exploration of three-dimensional binding pockets more effectively than flat, aromatic systems, often leading to improved potency and selectivity.[1]

-

Stereochemical Control : The defined (S)-stereocenter at the 3-position is crucial. Biological targets, being chiral, often exhibit stereospecific binding. Incorporating a single enantiomer like this one minimizes the risk of dealing with complex diastereomeric mixtures and can be key to achieving the desired biological activity and a clean off-target profile.[1]

-

The Methoxy Group's Influence : The methoxy group is a small yet powerful modulator of molecular properties.[3]

-

Binding Interactions : The oxygen atom can act as a hydrogen bond acceptor, forming crucial interactions within a target's binding site.

-

Conformational Constraint : It can influence the puckering of the pyrrolidine ring, locking the fragment into a preferred conformation for optimal target engagement.

-

Physicochemical Properties : It can subtly alter lipophilicity and solubility. While it may introduce a potential site for metabolism (O-demethylation), this can also be leveraged as a "soft spot" to control the drug's half-life.[3]

-

-

The Primary Amine Handle : The terminal primary amine provides a reliable and versatile point of attachment for covalent modification of lead compounds through robust and well-understood chemical reactions.[4][5]

Predicted Impact on Drug-like Properties

The introduction of this moiety is expected to alter the physicochemical profile of a lead compound. The table below summarizes the anticipated changes.

| Property | Parameter | Anticipated Impact | Rationale |

| Molecular Weight | MW | Increase (Fragment MW = 144.22 g/mol ) | Additive effect of incorporating the building block. |

| Lipophilicity | cLogP / LogD | Variable; likely a modest increase in LogP but may decrease LogD at physiological pH. | The aliphatic structure increases LogP, but the basic nitrogens will be protonated at pH 7.4, increasing hydrophilicity and lowering the LogD. |

| Polarity | TPSA | Increase (Fragment TPSA ≈ 41.5 Ų) | Addition of two nitrogen atoms and an ether oxygen, which are polar functional groups. |

| Aqueous Solubility | Kinetic/Thermo | Likely Increase | The basic amine groups can be protonated to form soluble salts, significantly improving solubility over neutral or hydrophobic lead compounds. |

| Basicity | pKa | Introduction of two basic centers. | The pyrrolidine nitrogen and the primary amine will have distinct pKa values, influencing the overall charge state of the molecule at different pH levels.[6] |

| Hydrogen Bonding | HBD / HBA | Increase (Adds 2 H-bond donors and 3 H-bond acceptors) | The primary amine (-NH₂) provides donors, while the two nitrogens and the methoxy oxygen act as acceptors, creating new opportunities for target interaction and improving solubility.[3] |

Synthetic Protocols for Incorporation

The primary ethylamine group of the title compound is readily derivatized. We present detailed protocols for the two most common and reliable methods for its incorporation: amide coupling and reductive amination.

Protocol 2.1: Amide Bond Formation via EDC/HOBt Coupling

Amide bond formation is arguably the most frequently used reaction in medicinal chemistry.[4][5] The use of a carbodiimide activator like EDC, in conjunction with an additive like HOBt, provides a reliable method for coupling a primary amine to a carboxylic acid under mild conditions.[7] The HOBt additive is crucial as it forms a more stable activated ester intermediate, minimizing side reactions and reducing the risk of racemization at adjacent chiral centers.[7]

Experimental Protocol: Amide Coupling

| Step | Procedure | Expert Notes & Causality |

| 1. Reagent Setup | To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the lead compound containing a carboxylic acid (Lead-COOH, 1.0 equiv), 1-hydroxybenzotriazole (HOBt, 1.2 equiv), and 2-((S)-3-Methoxy-pyrrolidin-1-yl)-ethylamine (1.1 equiv). Dissolve the solids in anhydrous DMF or DCM (approx. 0.1 M concentration). | Anhydrous conditions are critical to prevent hydrolysis of the activated acid. A slight excess of the amine ensures full consumption of the more valuable lead compound. HOBt is used to suppress side reactions and minimize racemization.[7] |

| 2. Activation | Cool the solution to 0 °C using an ice-water bath. Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl, 1.2 equiv) portion-wise over 5 minutes. Stir for 15 minutes at 0 °C. | Cooling the reaction minimizes potential side reactions during the formation of the highly reactive O-acylisourea intermediate. Adding the EDC slowly helps control any exotherm. |

| 3. Coupling | Add N,N-Diisopropylethylamine (DIPEA, 2.5 equiv) dropwise to the cooled solution. Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-18 hours. | DIPEA acts as a non-nucleophilic base to neutralize the HCl salt of EDC and the HOBt, facilitating the reaction. Reaction time is substrate-dependent. |

| 4. Monitoring | Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the Lead-COOH is consumed. | This is a critical checkpoint to avoid over-running the reaction or a premature workup. |

| 5. Workup | Dilute the reaction mixture with ethyl acetate or DCM. Wash sequentially with 5% citric acid solution (2x), saturated NaHCO₃ solution (2x), and brine (1x). | The acidic wash removes excess DIPEA and any unreacted amine. The basic wash removes excess HOBt and unreacted Lead-COOH. The brine wash removes residual water. |

| 6. Isolation | Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. | Proper drying is essential before solvent removal to obtain a clean crude product. |

| 7. Purification | Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in DCM or ethyl acetate in hexanes). | The choice of eluent is critical for good separation. The polarity will depend on the specific properties of the final compound. |

| 8. Validation | Characterize the purified product by ¹H NMR, LC-MS, and HRMS to confirm its identity and purity. | This step provides the final validation of a successful synthesis. |

Protocol 2.2: Reductive Amination

Reductive amination is a powerful, versatile, and widely used method for forming C-N bonds, especially when coupling an amine to a lead compound bearing an aldehyde or ketone.[8] The reaction proceeds in one pot by first forming an imine or enamine intermediate, which is then reduced in situ by a mild and selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃).[9] This reductant is particularly useful as it is less reactive towards the starting carbonyl group, reducing the chance of side reactions (like alcohol formation) and is stable in common anhydrous solvents.[9][10]

Experimental Protocol: Reductive Amination

| Step | Procedure | Expert Notes & Causality |

| 1. Reagent Setup | In a dry flask under an inert atmosphere, dissolve the lead compound containing an aldehyde or ketone (Lead-C=O, 1.0 equiv) and 2-((S)-3-Methoxy-pyrrolidin-1-yl)-ethylamine (1.2 equiv) in an anhydrous solvent like 1,2-dichloroethane (DCE), THF, or DCM (approx. 0.1 M). | Anhydrous conditions are essential. A slight excess of the amine drives the formation of the iminium ion intermediate. Acetic acid (0.1-1.0 equiv) can be added as a catalyst to accelerate imine formation, especially for less reactive ketones. |

| 2. Imine Formation | Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the imine/iminium intermediate. | This pre-incubation step is crucial for efficient conversion. The progress of imine formation can sometimes be monitored by LC-MS. |

| 3. Reduction | Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equiv) portion-wise to the stirring solution. Be mindful of potential gas evolution. | NaBH(OAc)₃ is chosen for its selectivity; it preferentially reduces the protonated iminium ion over the starting carbonyl.[9] Adding it in portions helps to control the reaction rate. |

| 4. Reaction | Stir the reaction at room temperature for 4-24 hours. | Reaction times vary greatly depending on the reactivity of the carbonyl compound and the steric hindrance of the substrates. |

| 5. Monitoring | Monitor the reaction progress by TLC or LC-MS until the starting material is consumed. | This checkpoint ensures the reaction has gone to completion before quenching. |

| 6. Workup | Carefully quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃. Stir until gas evolution ceases. Separate the organic layer. | The basic quench neutralizes the acidic byproducts and destroys any excess reducing agent. CAUTION: Gas (H₂) evolution can occur. |

| 7. Extraction | Extract the aqueous layer with additional organic solvent (e.g., DCM or EtOAc, 2x). Combine the organic layers. | This ensures complete recovery of the product from the aqueous phase. |

| 8. Isolation | Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. | Standard procedure to isolate the crude product. |

| 9. Purification | Purify the crude product by flash column chromatography. A C18 reverse-phase column may be necessary for very polar compounds. | The basic nitrogens in the product can cause tailing on silica gel. Adding a small amount of triethylamine (0.1-1%) to the eluent can often mitigate this issue. |

| 10. Validation | Characterize the purified product by ¹H NMR, LC-MS, and HRMS to confirm its identity and purity. | Final confirmation of the desired structure and purity. |

Post-Incorporation Analysis and Characterization

Synthesizing the new analog is only the first step. A systematic evaluation is required to determine if the modification was successful in achieving the desired goals.

Data Summary for Lead Optimization

A crucial part of the process is the direct comparison of the new analog with the parent lead compound. All data should be collected and organized to facilitate clear decision-making.

| Parameter | Assay Type | Parent Lead Compound | New Analog | Fold Change | Objective Met? (Y/N) |

| Potency | Target IC₅₀ / Kᵢ | ||||

| Selectivity | Off-Target IC₅₀ / Kᵢ | ||||

| Solubility | Kinetic Solubility (µM) | ||||

| Permeability | PAMPA (10⁻⁶ cm/s) | ||||

| Lipophilicity | LogD at pH 7.4 | ||||

| Metabolic Stability | Microsomal Half-life (min) |

This self-validating system of protocols and analyses ensures that each newly synthesized compound is rigorously evaluated, providing clear, actionable data to guide the next steps in the drug discovery pipeline.

References

- Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents.

- Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry.

- Amide coupling reaction in medicinal chemistry. Coupling reagents.

- Application Notes and Protocols for Amide Bond Formation using EDC and H

- Reductive Amination, and How It Works. Master Organic Chemistry.

- Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI.

- Reductive Amination. ACS Green Chemistry Institute Pharmaceutical Roundtable.

- Reductive Amination in the Synthesis of Pharmaceuticals.

- Pharmacological and Physicochemical Properties Optimization for Dual-Target Dopamine D3 (D3R) and μ-Opioid (MOR) Receptors Ligands as Potentially Safer Analgesics.

- The role of the methoxy group in approved drugs.

- Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research.

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 3. The role of the methoxy group in approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. hepatochem.com [hepatochem.com]

- 6. Pharmacological and Physicochemical Properties Optimization for Dual-Target Dopamine D3 (D3R) and μ-Opioid (MOR) Receptors Ligands as Potentially Safer Analgesics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Reductive Amination in the Synthesis of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Reductive Amination – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]

Application Note: Designing In Vitro Assays with 2-((S)-3-Methoxy-pyrrolidin-1-yl)-ethylamine

Executive Summary & Strategic Utility

This guide details the handling, conjugation, and validation protocols for 2-((S)-3-Methoxy-pyrrolidin-1-yl)-ethylamine .[1][2] In modern medicinal chemistry, this diamine serves two critical functions:

-

Solubility-Enhancing Tail: The tertiary pyrrolidine nitrogen (pKa ~9.[1][2]5) provides a protonation site at physiological pH, drastically improving the aqueous solubility of lipophilic scaffolds.

-

Pharmacophore Insertion: The (S)-3-methoxy group offers a specific vector for hydrogen bond acceptance and chiral recognition, validated in nicotinic acetylcholine receptor (nAChR) ligands and kinase inhibitors.[1][2]

Scope: This note moves beyond basic synthesis. It provides a self-validating workflow for conjugating this moiety to a lead compound and subsequently testing the conjugate's physicochemical (solubility/permeability) and biological stability.[1][2]

Physicochemical Profile & Handling

Warning: As a diamine with a low molecular weight, this reagent is hygroscopic and prone to carbamate formation upon exposure to atmospheric CO₂.[2]

| Property | Value / Characteristic | Implication for Assay Design |

| Molecular Weight | ~144.2 g/mol | Low MW fragment; minimal impact on Ligand Efficiency (LE).[1][2] |

| pKa (Pyrrolidine N) | ~9.4 - 9.8 (Predicted) | Protonated at pH 7.[1][2]4. Increases solubility but may reduce membrane permeability.[2] |

| pKa (Primary Amine) | ~10.0 | Highly nucleophilic.[1][2] Target for amide coupling.[2] |

| Chirality | (S)-Enantiomer | Requires chiral purity checks (e.g., chiral HPLC) to prevent biological data artifacts.[1][2] |

| Storage | < -20°C, Inert Gas | Store under Argon/Nitrogen to prevent "crusting" (carbonate salts).[1][2] |

Workflow Logic: From Reagent to Validated Lead

The following diagram illustrates the critical path for integrating this building block into a drug discovery campaign.

Caption: Integrated workflow for synthesizing and validating analogs containing the methoxy-pyrrolidine tail.

Application 1: Bioconjugation Protocol (Amide Coupling)

This protocol describes attaching the amine tail to a carboxylic acid-containing scaffold (e.g., a kinase inhibitor core).[1][2]

Rationale: We utilize the primary amine's superior nucleophilicity over the sterically hindered tertiary pyrrolidine nitrogen.[1][2] However, the tertiary amine acts as an internal base, so pH monitoring is vital.

Materials

-

Scaffold: Carboxylic acid substrate (1.0 eq).

-

Reagent: 2-((S)-3-Methoxy-pyrrolidin-1-yl)-ethylamine (1.2 eq).[1][2]

-

Coupling Agent: HATU (1.2 eq) or T3P (for lower epimerization risk).[1][2]

Step-by-Step Procedure

-